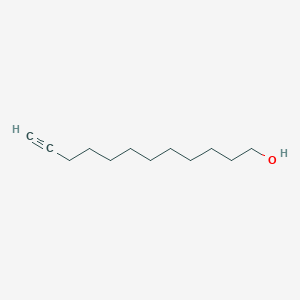

11-Dodecyn-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

dodec-11-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRAUTMOUDUPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449195 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-10-3 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 11-Dodecyn-1-ol: Physical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 11-dodecyn-1-ol, a long-chain alkynol of interest in various chemical and biological research fields. This document details its key physical characteristics, provides illustrative experimental protocols for their determination, and includes a synthetic pathway for its preparation.

Core Physical Properties of this compound

This compound is a C12 unsaturated alcohol characterized by a terminal alkyne group. Its physical state at standard conditions is a liquid. The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₂₂O | |

| Molecular Weight | 182.30 | g/mol |

| Boiling Point | 262.624 | °C at 760 mmHg |

| Density | 0.877 | g/cm³ |

| Physical State | Liquid | |

| Melting Point | Not experimentally determined |

Experimental Protocols for Physical Property Determination

The following sections outline the methodologies for determining the key physical properties of long-chain alcohols and alkynols like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with heat-resistant oil to a level just above the side arm.

-

The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the oil is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Materials:

-

Pycnometer (specific volume, e.g., 25 mL)

-

Analytical balance

-

This compound sample

-

Distilled water (for calibration)

-

Thermostat or water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance (m_empty).

-

The pycnometer is filled with distilled water of a known temperature and weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

The pycnometer is then emptied, dried completely, and filled with the this compound sample.

-

The filled pycnometer is placed in a thermostat at a constant temperature until it reaches thermal equilibrium.

-

The pycnometer is carefully weighed again to determine the mass of the sample (m_sample).

-

The density (ρ) of the this compound is calculated using the formula: ρ = (m_sample - m_empty) / V

Synthesis of this compound

This compound can be synthesized through various organic chemistry routes. One common approach is the alkylation of a smaller terminal alkyne. A potential synthetic workflow is outlined below.

Biological Relevance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways or metabolic routes for this compound itself. However, its significance lies in its role as a synthetic intermediate in the production of insect sex pheromones. For instance, it is a precursor for (Z,E)-11,13,15-Hexadecatrienyl acetate, the sex pheromone of the oak processionary moth, Thaumetopoea processionea.

The general metabolic fate of long-chain fatty alcohols and alkynes in biological systems involves β-oxidation. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then enter various metabolic pathways such as the citric acid cycle.

The following diagram illustrates a generalized logical workflow for the utilization of a synthetic alkynol like this compound in the synthesis of an insect pheromone.

This guide serves as a foundational resource for professionals working with this compound. Further research into its direct biological activities and metabolic pathways may reveal novel applications in drug development and other scientific disciplines.

An In-depth Technical Guide to the Synthesis and Discovery of 11-Dodecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of the long-chain acetylenic alcohol, 11-dodecyn-1-ol. This document details a plausible synthetic pathway, collates known physical and spectroscopic data, and explores the potential biological significance of this molecule as an insect pheromone. Detailed experimental protocols, data tables, and diagrams of a representative synthetic workflow and a generalized insect olfactory signaling pathway are presented to support researchers in the fields of chemical synthesis and chemical ecology.

Introduction

This compound is a C12 acetylenic alcohol with the terminal alkyne group imparting unique chemical reactivity, making it a valuable building block in organic synthesis. Its structural analogs, particularly unsaturated long-chain alcohols and their acetates, are frequently identified as insect pheromones, suggesting a potential role for this compound in chemical communication within the insect world. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dodec-11-yn-1-ol | PubChem[1] |

| CAS Number | 18202-10-3 | PubChem[1] |

| Molecular Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.30 g/mol | PubChem[1] |

| Appearance | Liquid (predicted) | Alfa Chemistry |

| Boiling Point | 262.6 °C at 760 mmHg (predicted) | Alfa Chemistry |

| Density | 0.877 g/cm³ (predicted) | Alfa Chemistry |

| Topological Polar Surface Area | 20.2 Ų | Alfa Chemistry |

| XLogP3 | 4.6 (computed) | PubChem[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~2.2 (m, 2H, -CH₂-C≡CH), ~1.9 (t, 1H, -C≡CH), 1.2-1.6 (m, 16H, -(CH₂)₈-) |

| ¹³C NMR (CDCl₃) | δ ~84.5 (-C≡CH), ~68.0 (-C≡CH), ~62.5 (-CH₂OH), 25.0-33.0 (-(CH₂)₉-) |

| IR (Infrared) | ~3300 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1050 cm⁻¹ (C-O stretch) |

| MS (Mass Spectrometry) | m/z 182 (M⁺), characteristic fragmentation pattern of long-chain alcohols. |

Synthesis of this compound

While a definitive, peer-reviewed synthesis of this compound is not widely documented in readily accessible literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the alkylation of terminal alkynes. A potential precursor for this synthesis is 10-bromo-1-decanol. The following section outlines a detailed, hypothetical experimental protocol for this transformation.

Proposed Synthetic Pathway: Alkylation of Acetylene (B1199291)

A common and effective method for the formation of carbon-carbon bonds is the reaction of a metal acetylide with an alkyl halide. In this proposed synthesis, 10-bromo-1-decanol is coupled with lithium acetylide.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

10-bromo-1-decanol

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetylene gas

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Lithium Acetylide-Ethylenediamine Complex: A solution of lithium acetylide-ethylenediamine complex is prepared by bubbling acetylene gas through a solution of n-butyllithium in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Alkylation Reaction: To the freshly prepared lithium acetylide solution, a solution of 10-bromo-1-decanol in anhydrous THF is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: While no specific yield is reported in the literature for this exact reaction, similar alkylations of terminal alkynes with haloalcohols typically proceed in good to excellent yields, potentially in the range of 70-90%.

Discovery and Biological Significance

The first synthesis of this compound is attributed to L. I. Zakharin and V. V. Guseva, as mentioned in a 1984 publication in Chemistry of Natural Compounds. While the initial context of this synthesis is not detailed in readily available abstracts, the structural characteristics of this compound place it within the class of compounds known to act as insect pheromones.

Many long-chain unsaturated alcohols and their derivatives are crucial for chemical communication in insects, mediating behaviors such as mating and aggregation. Although no specific insect species has been definitively identified as using this compound as a primary pheromone component, its structural similarity to known pheromones makes it a compound of interest in chemical ecology.

Generalized Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that occurs in specialized sensory neurons housed in sensilla on the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron (OSN) initiates a signal transduction cascade.

Diagram 2: Generalized Insect Olfactory Signaling Pathway

Caption: Generalized pathway for insect pheromone signal transduction.

This process typically involves the following steps:

-

Binding to Odorant Binding Proteins (OBPs): Lipophilic pheromone molecules are solubilized and transported through the aqueous sensillar lymph by OBPs.

-

Receptor Activation: The pheromone is delivered to and binds with a specific OR located on the dendritic membrane of an OSN.

-

Signal Transduction: This binding event, often in conjunction with a co-receptor (such as Orco), leads to the opening of ion channels.

-

Neuronal Firing: The influx of cations causes a depolarization of the neuron's membrane, generating an action potential.

-

Signal Transmission: This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Conclusion

This compound represents a molecule of interest for both synthetic chemists and chemical ecologists. While its discovery and synthesis are noted in the scientific literature, a detailed, modern experimental protocol with comprehensive characterization is not widely available. The proposed synthetic route via alkylation of acetylene offers a reliable method for its preparation. Further research is warranted to elucidate the specific biological role of this compound in insect communication, which could open avenues for its use in pest management strategies or as a tool for studying insect olfaction. This guide provides a foundational resource to stimulate and support such future investigations.

References

Spectroscopic Analysis of 11-Dodecyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-dodecyn-1-ol. Due to the limited public availability of experimental spectra for this specific compound, this document presents a combination of predicted data and typical spectroscopic features expected for its functional groups. The information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~2.18 | Triplet of doublets | 2H | -CH₂-C≡CH |

| ~1.94 | Triplet | 1H | -C≡C-H |

| ~1.56 | Quintet | 2H | -CH₂-CH₂-OH |

| ~1.2-1.4 | Multiplet | 14H | -(CH₂)₇- |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~84.7 | -C≡CH |

| ~68.1 | -C≡CH |

| ~63.1 | -CH₂-OH |

| ~32.8 | -CH₂-CH₂-OH |

| ~29.5 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~28.8 | -(CH₂)n- |

| ~28.4 | -CH₂-CH₂-C≡CH |

| ~25.7 | -(CH₂)n- |

| ~18.4 | -CH₂-C≡CH |

Note: Predicted NMR data is generated using chemical simulation software and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its terminal alkyne and primary alcohol functional groups.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000-2850 | Strong | C-H Stretch | Alkane |

| 2150-2100 | Weak to Medium | C≡C Stretch | Alkyne |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 182.17 | [M]⁺, Molecular Ion |

| 164 | [M-H₂O]⁺, Loss of water |

| Various | Fragmentation of the alkyl chain |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically processed by the instrument's software.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C≡C, ≡C-H, C-O, and C-H bonds).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)

-

Vials for sample preparation

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.

-

Instrument Setup: Set up the GC-MS instrument with an appropriate temperature program for the GC to ensure separation and elution of the compound. The mass spectrometer is typically set to scan a mass range of m/z 40-400.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to understand the fragmentation pattern, which can provide additional structural information. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage. For terminal alkynes, fragmentation at the propargylic position is common.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for spectroscopic analysis.

A Comprehensive Technical Guide to the Solubility of 11-Dodecyn-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 11-dodecyn-1-ol, a long-chain acetylenic alcohol. Understanding the solubility of this compound is crucial for its application in various research and development fields, including organic synthesis, materials science, and pharmacology. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting its solubility based on fundamental chemical principles and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a long, nonpolar twelve-carbon chain and a polar hydroxyl (-OH) group at one end, along with a terminal alkyne group. The long hydrocarbon tail dominates its molecular character, making it a predominantly nonpolar molecule.[3] Consequently, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.[2][4]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics provide favorable van der Waals interactions. |

| Diethyl Ether | Slightly Polar | High | The large nonpolar portion of the ether can effectively solvate the long hydrocarbon chain of this compound. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | While polar, DCM can still solvate a wide range of organic compounds. |

| Chloroform | Polar Aprotic | Moderate to High | Similar to DCM, it can act as a good solvent for many organic solids. |

| Ethyl Acetate | Polar Aprotic | Moderate | The polarity of the ester group may slightly reduce its affinity for the nonpolar alkyne. |

| Acetone (B3395972) | Polar Aprotic | Moderate to Low | The significant polarity of acetone makes it a less ideal solvent for the long nonpolar chain. |

| Ethanol (B145695) | Polar Protic | Low | The strong hydrogen bonding network of ethanol is not easily disrupted by the nonpolar alkyne. |

| Methanol | Polar Protic | Low | As a highly polar protic solvent, it is a poor solvent for long-chain nonpolar compounds. |

| Water | Polar Protic | Very Low / Insoluble | The hydrophobic effect of the long carbon chain significantly outweighs the hydrophilic nature of the hydroxyl group. |

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in a liquid solvent.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution and then determining the mass of the dissolved solid.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials or test tubes with caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/L or g/100g ).

Method 2: Spectroscopic Determination of Solubility

This method is suitable if this compound has a chromophore that allows for UV-Vis spectroscopic analysis, or if another spectroscopic technique like NMR or GC can be used for quantification.

Materials:

-

Same as Method 1, plus:

-

Spectrophotometer (e.g., UV-Vis) or other quantitative analytical instrument (NMR, GC)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance (or other instrumental response) for each standard solution at a specific wavelength (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 from Method 1 to prepare a saturated solution of this compound at a constant temperature.

-

-

Analyze the Saturated Solution:

-

Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

Caption: General workflow for determining the solubility of a solid.

Conclusion

References

The Strategic Synthesis of Insect Pheromones from 11-Dodecyn-1-ol: A Technical Guide

An in-depth exploration of the stereoselective synthesis of key insect pheromones, (Z)-11-dodecen-1-yl acetate (B1210297) and (E)-11-dodecen-1-yl acetate, from the versatile precursor 11-dodecyn-1-ol. This guide provides detailed experimental protocols, quantitative analysis, and visual pathways for researchers and professionals in drug development and chemical ecology.

The precise chemical language of insects, governed by pheromones, offers a potent and environmentally benign avenue for pest management. Among the arsenal (B13267) of synthetic precursors for these semiochemicals, this compound stands out as a pivotal starting material for the creation of a variety of long-chain unsaturated insect pheromones. Its terminal alkyne functionality provides a strategic anchor for stereoselective transformations, enabling the controlled synthesis of both (Z) and (E) isomers of dodecenyl acetates, which are active components in the pheromone blends of numerous lepidopteran species.

This technical guide delineates the core synthetic pathways from this compound to the biologically active (Z)-11-dodecen-1-yl acetate and (E)-11-dodecen-1-yl acetate. It encompasses detailed experimental methodologies for the key transformations—stereoselective reduction of the alkyne and subsequent acetylation of the resulting alcohol—supported by quantitative data and spectroscopic analysis to ensure reproducibility and purity of the final products.

Synthetic Pathways and Methodologies

The synthesis of the target pheromones from this compound hinges on two critical steps: the stereocontrolled reduction of the carbon-carbon triple bond to a double bond, followed by the esterification of the terminal hydroxyl group. The geometry of the resulting double bond, either cis (Z) or trans (E), is paramount to the biological activity of the pheromone and is dictated by the choice of reduction methodology.

Synthesis of (Z)-11-Dodecen-1-yl Acetate

The synthesis of the (Z)-isomer is primarily achieved through the partial hydrogenation of the alkyne using a poisoned catalyst, most commonly Lindlar's catalyst. This heterogeneous catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate and quinoline, facilitates the syn-addition of hydrogen across the triple bond, yielding the desired cis-alkene with high stereoselectivity.[1][2][3]

-

Catalyst Preparation and Setup: In a round-bottom flask, this compound (1 equivalent) is dissolved in a suitable solvent such as methanol (B129727) or hexane. Lindlar's catalyst (5% by weight of the alkyne) is then added to the solution.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically via a balloon or a controlled hydrogen supply at atmospheric pressure). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction is carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the fully saturated alkane.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude (Z)-11-dodecen-1-ol is then purified by column chromatography on silica (B1680970) gel.

Synthesis of (E)-11-Dodecyn-1-yl Acetate

For the synthesis of the (E)-isomer, a dissolving metal reduction, commonly the Birch reduction, is employed. This reaction involves the use of an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849). The mechanism proceeds via a radical anion intermediate, which is protonated and then further reduced and protonated to afford the more thermodynamically stable trans-alkene.

-

Reaction Setup: A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with anhydrous liquid ammonia at -78 °C.

-

Addition of Reagents: Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent deep blue color is obtained. A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is then added dropwise.

-

Reaction and Quenching: The reaction is stirred at -78 °C for several hours. The reaction is then quenched by the slow addition of a proton source, such as ammonium (B1175870) chloride, until the blue color disappears.

-

Work-up and Purification: The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude (E)-11-dodecen-1-ol is purified by column chromatography.

Acetylation of (Z)- and (E)-11-Dodecen-1-ol

The final step in the synthesis of the target pheromones is the esterification of the hydroxyl group of the corresponding alkenols. A standard and efficient method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270).[4][5]

-

Reaction Setup: The purified (Z)- or (E)-11-dodecen-1-ol is dissolved in a mixture of pyridine and dichloromethane.

-

Addition of Acetic Anhydride: The solution is cooled to 0 °C, and acetic anhydride (typically 1.5-2.0 equivalents) is added dropwise.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed successively with dilute acid (e.g., 1 M HCl) to remove pyridine, saturated aqueous sodium bicarbonate to neutralize any remaining acid, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final pheromone, (Z)- or (E)-11-dodecen-1-yl acetate, is purified by silica gel column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of (Z)- and (E)-11-dodecen-1-yl acetate from this compound.

Table 1: Synthesis of (Z)-11-Dodecen-1-yl Acetate

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| 1 | Lindlar Hydrogenation | This compound, Lindlar's catalyst, H₂, Hexane, RT | 85-95 | >98 (Z) |

| 2 | Acetylation | (Z)-11-dodecen-1-ol, Acetic Anhydride, Pyridine, DCM, 0 °C to RT | 90-98 | >99 |

Table 2: Synthesis of (E)-11-Dodecen-1-yl Acetate

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Purity (%) |

| 1 | Birch Reduction | This compound, Na, Liquid NH₃, THF, -78 °C | 80-90 | >97 (E) |

| 2 | Acetylation | (E)-11-dodecen-1-ol, Acetic Anhydride, Pyridine, DCM, 0 °C to RT | 90-98 | >99 |

Characterization Data

Accurate characterization of the synthesized pheromones is essential to confirm their structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Table 3: Spectroscopic Data for Dodecenyl Acetate Isomers

| Compound | Analytical Method | Key Data Points |

| (Z)-11-Dodecen-1-yl Acetate | GC-MS | Retention Index (non-polar column): ~1600-1620. Key Fragments (m/z): 43 (base peak), 55, 68, 82. |

| ¹H NMR (CDCl₃) | δ ~5.4 (m, 2H, -CH=CH-), ~4.05 (t, 2H, -CH₂OAc), ~2.04 (s, 3H, -OAc), ~2.0 (m, 2H, allylic CH₂) | |

| (E)-11-Dodecen-1-yl Acetate | GC-MS | Retention Index (non-polar column): ~1610-1630. Key Fragments (m/z): 43 (base peak), 55, 68, 82. |

| ¹H NMR (CDCl₃) | δ ~5.4 (m, 2H, -CH=CH-), ~4.05 (t, 2H, -CH₂OAc), ~2.04 (s, 3H, -OAc), ~1.95 (m, 2H, allylic CH₂) |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic processes described.

Caption: Synthetic pathway for (Z)-11-dodecen-1-yl acetate.

Caption: Synthetic pathway for (E)-11-dodecen-1-yl acetate.

Conclusion

This compound serves as a highly effective and versatile precursor for the stereoselective synthesis of important insect pheromones. The methodologies outlined in this guide, namely Lindlar hydrogenation for (Z)-isomers and Birch reduction for (E)-isomers, followed by a straightforward acetylation, provide reliable and high-yielding routes to these valuable semiochemicals. The detailed experimental protocols and characterization data presented herein offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of insect pheromones for sustainable pest management and further scientific inquiry.

References

The Synthetic Versatility of Terminal Alkyne Alcohols: A Technical Guide

Introduction

Terminal alkyne alcohols, particularly propargyl alcohol and its derivatives, are invaluable bifunctional building blocks in modern organic synthesis. Their unique structure, featuring both a reactive terminal alkyne and a hydroxyl group, allows for a diverse array of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of terminal alkyne alcohols, with a focus on experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis of Terminal Alkyne Alcohols

The most common and versatile method for synthesizing terminal alkyne alcohols is the alkynylation of carbonyl compounds.[4] This involves the addition of a metal acetylide to an aldehyde or ketone. The Grignard reaction is a widely employed and robust method for this transformation.[5]

Grignard Reaction for the Synthesis of Tertiary Propargyl Alcohols

The addition of an alkynyl Grignard reagent to a ketone is a fundamental carbon-carbon bond-forming reaction that yields tertiary propargyl alcohols. The reaction proceeds via the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup.

Experimental Protocol: Synthesis of Tertiary Propargyl Alcohol via Grignard Reaction

-

Reagents and Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Propargyl bromide

-

Ketone (e.g., 3-butyn-2-one)

-

Dry ice/acetone bath

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a solution of propargyl bromide in anhydrous ether dropwise to initiate the formation of the Grignard reagent.

-

After the Grignard reagent has formed, cool the reaction mixture to approximately -20 °C using a dry ice/acetone bath.

-

Slowly add a solution of the ketone in anhydrous ether to the Grignard reagent with vigorous stirring over a period of four hours, maintaining the temperature at approximately -10 °C.

-

After the addition is complete, add dry THF to dissolve any precipitated complex.

-

Allow the reaction mixture to warm to room temperature over one hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary propargyl alcohol.

-

Purify the product by column chromatography.

-

Key Reactions of Terminal Alkyne Alcohols

The dual functionality of terminal alkyne alcohols allows for a wide range of selective transformations, including oxidation, reduction, protection/deprotection, and coupling reactions.

Oxidation

The oxidation of propargylic alcohols provides access to valuable α,β-unsaturated alkynals or alkynones (ynones). Various methods have been developed for this transformation, ranging from stoichiometric oxidants like manganese dioxide and chromium reagents to milder, catalytic systems.

A highly efficient and environmentally friendly method utilizes a catalytic system of iron(III) nitrate (B79036) nonahydrate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride with molecular oxygen as the terminal oxidant. Another mild and selective method employs TEMPO and calcium hypochlorite.

| Oxidation Method | Oxidant/Catalyst | Yield (%) | Reference |

| Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Good to Excellent | |

| TEMPO/Hypochlorite | TEMPO, Ca(OCl)₂ | Up to 97 | |

| Copper-Catalyzed | CuI, DMAP, TEMPO, O₂ | Excellent | |

| NIS-Mediated | N-Iodosuccinimide | Moderate to Excellent |

Reduction

The reduction of the alkyne moiety in propargylic alcohols can be controlled to yield either cis-allylic alcohols, trans-allylic alcohols, or saturated alcohols, depending on the chosen reagents and reaction conditions.

-

cis-Allylic Alcohols: Hydrogenation over a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃), in a non-polar solvent like hexane (B92381) can selectively produce cis-allylic alcohols, even in the presence of sensitive functional groups like vinyl iodides.

-

Saturated Alcohols: More forcing conditions, such as hydrogenation over Crabtree's iridium catalyst, can lead to the complete reduction of the alkyne to a saturated alcohol.

-

Propargylic Reduction: A ruthenium-catalyzed reduction using a Hantzsch ester as a hydride source can achieve the reduction of the hydroxyl group to afford the corresponding 1-alkyne in excellent yields.

| Reduction Type | Catalyst/Reagent | Product | Reference |

| Partial Hydrogenation | H₂, Pd/CaCO₃ in hexane | cis-Allylic Alcohol | |

| Full Hydrogenation | H₂, Crabtree's Catalyst | Saturated Alcohol | |

| Propargylic Reduction | Ru-complex, Hantzsch ester | 1-Alkyne |

Protection and Deprotection

Selective protection of the terminal alkyne and/or the hydroxyl group is often necessary in multi-step syntheses. Silyl ethers are commonly used for protecting the alcohol group, while a trimethylsilyl (B98337) (TMS) group is frequently employed for the alkyne. Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of another.

Experimental Protocol: TMS Protection of a Terminal Alkyne

-

Procedure:

-

Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

-

Add trimethylsilyl chloride (TMSCl) dropwise, stir for 1 hour at -78 °C, then warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Experimental Protocol: TMS Deprotection

-

Procedure:

-

Dissolve the TMS-protected alkyne in methanol.

-

Add potassium carbonate (K₂CO₃) and stir at room temperature for 1-3 hours.

-

Filter to remove the solid K₂CO₃ and concentrate the filtrate.

-

Coupling Reactions

Terminal alkyne alcohols are excellent substrates for various coupling reactions, which are fundamental for constructing more complex molecular architectures.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for forming sp²-sp carbon-carbon bonds. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it extremely valuable in drug discovery and bioconjugation. However, it's important to note that under certain conditions, particularly at higher temperatures, the copper catalyst can promote the homocoupling of terminal alkynes as a side reaction.

Applications in Research and Development

The versatility of terminal alkyne alcohols makes them indispensable in various fields:

-

Pharmaceuticals: They are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The alkyne and alcohol functionalities serve as handles for introducing further complexity and for coupling different molecular fragments.

-

Materials Science: Propargyl alcohol is used in the production of polymers and resins, acting as a coupling agent or reactive diluent to enhance the properties of the final materials.

-

Corrosion Inhibition: Propargyl alcohol is an effective corrosion inhibitor, particularly in acidic environments, by forming a protective film on metal surfaces.

Safety and Handling

Terminal alkynes, including propargyl alcohol, require careful handling due to several potential hazards:

-

Flammability: Many terminal alkynes are volatile and flammable. They should be handled in a well-ventilated fume hood away from ignition sources.

-

Explosive Acetylide Formation: The acidic proton of terminal alkynes can react with heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺) to form shock-sensitive and potentially explosive metal acetylides. Contact with these metals or their salts, especially in neutral or basic solutions, must be avoided.

-

Storage: To prevent degradation, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light.

Terminal alkyne alcohols are powerful and versatile synthons in organic chemistry. Their dual reactivity allows for a vast number of synthetic transformations, providing access to a wide range of valuable and complex molecules. A thorough understanding of their synthesis, reactivity, and handling is essential for leveraging their full potential in academic research, drug discovery, and materials science. This guide provides a foundational overview of these key aspects to aid scientists and researchers in their synthetic endeavors.

References

A Technical Guide to 11-Dodecyn-1-ol: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dodecyn-1-ol, a long-chain terminal alkyne alcohol of significant interest in chemical synthesis and drug development. This document details its commercial availability, typical purity grades, and provides in-depth experimental protocols for its synthesis and purification. Furthermore, it explores its application as a key intermediate in the synthesis of insect pheromones and its utility in bioconjugation via click chemistry.

Commercial Availability and Purity Grades

This compound is commercially available from various chemical suppliers. It is typically offered at different purity grades, which should be considered based on the requirements of the intended application. For sensitive applications such as in drug development or the synthesis of biologically active molecules, higher purity grades are recommended.

| Supplier | Purity Grade | Catalog Number (Example) |

| AChemBlock | 95% | U138673[1] |

| MedchemExpress | Not Specified | HY-W015150 |

It is important to note that the precursor for a common synthetic route to this compound, 11-bromo-1-undecanol (B108197), is also commercially available from suppliers like Sigma-Aldrich with purities of around 98%.[2]

Experimental Protocols

A prevalent method for the synthesis of this compound is through the alkylation of an acetylide anion with a suitable haloalkane.[3][4] The following protocol describes a representative synthesis starting from the commercially available 11-bromo-1-undecanol.

Synthesis of this compound via Acetylide Alkylation

This procedure involves the formation of an acetylide anion from acetylene (B1199291), which then acts as a nucleophile to displace the bromide from 11-bromo-1-undecanol, forming a new carbon-carbon bond.[3]

Materials:

-

11-Bromo-1-undecanol

-

Sodium amide (NaNH₂)

-

Acetylene gas

-

Liquid ammonia (B1221849)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Generation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia. Carefully add sodium amide in portions while bubbling acetylene gas through the solution. The formation of a white precipitate of sodium acetylide indicates the reaction is proceeding.

-

Alkylation: To the suspension of sodium acetylide, add a solution of 11-bromo-1-undecanol in anhydrous diethyl ether or THF dropwise at a low temperature (typically -33°C, the boiling point of liquid ammonia).

-

Reaction Monitoring and Quenching: The reaction mixture is stirred for several hours and the progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The ammonia is allowed to evaporate. The remaining aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is a suitable method for this purpose.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

-

TLC plates and developing chamber

-

Potassium permanganate (B83412) stain (for visualization)

Procedure:

-

Mobile Phase Selection: Determine an appropriate eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product is ideal.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Applications in Synthesis

Intermediate in Pheromone Synthesis

This compound serves as a key synthetic intermediate in the preparation of insect sex pheromones. Specifically, it is a precursor to (Z,E)-11,13,15-Hexadecatrienyl acetate, the sex pheromone of the oak processionary moth, Thaumetopoea processionea. The synthesis involves further chain elongation and functional group manipulations.

Building Block for Click Chemistry

The terminal alkyne functionality of this compound makes it a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule. This has broad applications in drug development, including the synthesis of bioconjugates, and the development of targeted drug delivery systems. The long hydrocarbon chain of this compound can be used to introduce lipophilicity into molecules.

References

In-Depth Technical Guide: 11-Dodecyn-1-ol Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 11-Dodecyn-1-ol (CAS No. 18202-10-3). Due to the limited availability of specific toxicological data for this compound, this guide extrapolates information from its structural features—a long-chain alcohol and a terminal alkyne—to provide a thorough assessment of its potential hazards and recommended safety protocols.

Chemical and Physical Properties

This compound is a C12 alcohol containing a terminal alkyne functional group. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | ChemicalBook[1] |

| Molecular Weight | 182.3 g/mol | ChemicalBook[1] |

| CAS Number | 18202-10-3 | ChemicalBook[1] |

| Appearance | Liquid | Alfa Chemistry[2] |

| Boiling Point | 262.624 °C at 760 mmHg | Alfa Chemistry[2] |

| Flash Point | 213.483 °C | Alfa Chemistry |

| Density | 0.877 g/cm³ | Alfa Chemistry |

| XLogP3 | 4.6 | PubChem |

Hazard Identification and GHS Classification

Potential Hazards:

-

Skin and Eye Irritation: As with many long-chain alcohols, this compound may cause skin and eye irritation upon contact.

-

Flammability: The compound is a combustible liquid and should be kept away from open flames and high temperatures.

-

Reactivity of the Terminal Alkyne: The terminal alkyne group presents specific chemical hazards:

-

Formation of Explosive Acetylides: Terminal alkynes can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and potentially explosive acetylide salts.

-

Acidic Proton: The terminal proton on the alkyne is weakly acidic and can be deprotonated by strong bases.

-

A definitive GHS classification is not available in the consulted safety data sheets.

Handling and Storage Precautions

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use.

-

A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Use non-sparking tools to prevent ignition.

-

Prevent the buildup of electrostatic charge.

-

Keep away from incompatible materials, including strong oxidizing agents and heavy metals.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from sources of ignition.

-

Ensure containers are properly labeled.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the safety data sheets, the following workflows provide a logical framework for safe handling and emergency response.

Caption: General Handling Workflow for this compound

Caption: Emergency Response Workflow for a Spill

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company. Do not allow the material to enter the sewer system.

Conclusion

While specific toxicity data for this compound is limited, a thorough evaluation of its chemical structure indicates that it should be handled with care. The primary concerns are its potential for skin and eye irritation, its combustible nature, and the reactivity of the terminal alkyne group. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with the use of this compound. A comprehensive, substance-specific risk assessment should always be conducted before commencing any new experimental work.

References

Methodological & Application

Application Notes and Protocols for 11-Dodecyn-1-ol in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 11-dodecyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This protocol is designed for professionals in research, and drug development, offering detailed methodologies, quantitative data summaries, and visual workflows to ensure successful bioconjugation, and material functionalization.

Introduction to this compound in CuAAC

This compound is a bifunctional molecule featuring a terminal alkyne group, which readily participates in click chemistry, and a primary alcohol for further functionalization. Its long hydrocarbon chain imparts lipophilic properties, making it an ideal building block for creating amphiphilic structures, modifying surfaces, or introducing flexible linkers in drug discovery.[1]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide-functionalized molecule.[1][2] This reaction is noted for its high yields, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of bioconjugation and materials science.[1][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (B86663), with the addition of a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the stability and efficiency of the catalyst, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.

Applications

The unique properties of this compound make it a versatile tool for a variety of applications:

-

Bioconjugation: The alkyne group can be "clicked" onto azide-modified biomolecules, including proteins, peptides, and nucleic acids, to introduce a lipophilic tail or a point of attachment for other molecules.

-

Drug Discovery: The 1,2,3-triazole core formed during the click reaction is a prevalent scaffold in medicinal chemistry. This compound allows for the incorporation of a long, flexible, and functionalizable chain to potential drug candidates.

-

Materials Science: It can be used to functionalize surfaces and nanoparticles. The hydroxyl group can be further modified post-click reaction to attach other functionalities.

-

Synthesis of Amphiphilic Molecules: The lipophilic dodecyl chain combined with a polar head group attached via the triazole linkage enables the creation of novel surfactants and lipids for applications in drug delivery systems like liposomes.

Quantitative Data Summary

The following tables summarize typical reaction parameters and representative quantitative data for CuAAC reactions involving terminal alkynes like this compound. Optimal conditions should be determined experimentally for each specific reaction.

Table 1: Typical Reaction Parameters for CuAAC with this compound

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | |

| Organic Azide (B81097) | 1.0 - 1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate. |

| Sodium Ascorbate | 5 - 10 mol% | Used in excess to maintain a reducing environment for the copper catalyst. A fresh solution is crucial. |

| Ligand (THPTA/TBTA) | 1 - 5 mol% | Typically used in a 1:1 ratio with the copper salt to stabilize the Cu(I) oxidation state. |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1), THF, DMF | Solvent choice is dependent on the solubility of the reactants. |

| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can be applied to accelerate slow reactions. |

| Reaction Time | 1 - 24 hours | Progress should be monitored by TLC or LC-MS for completion. |

| Outcome | ||

| Yield | >90% | CuAAC reactions are known for their high efficiency and yields. |

Experimental Protocols

Below are detailed protocols for a standard CuAAC reaction with this compound and an organic azide.

Protocol 1: General Procedure for CuAAC in an Organic/Aqueous Solvent System

This protocol is suitable for small molecule conjugations.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

tert-Butanol (B103910) (t-BuOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of Stock Solutions:

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

Ligand (THPTA/TBTA): Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO/tert-butanol (for TBTA).

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as a 1:1 mixture of tert-butanol and water.

-

Stir the mixture until all components are fully dissolved. For oxygen-sensitive reactions, it is advisable to degas the solution by bubbling with an inert gas like argon or nitrogen for 10-15 minutes.

-

-

Initiation of the Reaction:

-

Add the copper(II) sulfate stock solution (0.01-0.05 equivalents).

-

Add the ligand stock solution (0.01-0.05 equivalents), maintaining a 1:1 ratio with the copper sulfate.

-

Add the freshly prepared sodium ascorbate stock solution (0.1-0.2 equivalents). The solution may change color, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically within 1-24 hours), dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for reactions involving sensitive biomolecules, such as proteins or nucleic acids.

Materials:

-

Azide-functionalized biomolecule

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water-miscible co-solvent (e.g., DMSO or DMF)

Procedure:

-

Catalyst Solution Preparation:

-

Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.

-

Add a solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or DMF. The final concentration of the co-solvent should generally be kept below 10% to maintain the integrity of the biomolecule.

-

-

Initiation of the Reaction:

-

Add the pre-mixed catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37 °C with gentle shaking. Reaction times can vary from 1 to 4 hours.

-

-

Purification:

-

The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

-

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for CuAAC with this compound

References

Application Notes and Protocols for Surface Functionalization with 11-Dodecyn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental procedure for the functionalization of surfaces with 11-Dodecyn-1-ol. This process creates a versatile surface presenting a terminal alkyne group, which can be further modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2][3][4] This allows for the covalent attachment of a wide range of azide-modified molecules, including biomolecules, fluorophores, and polymers, to the surface. The protocols outlined below are designed for reproducibility and can be adapted for various substrates, with a primary focus on silicon dioxide-based surfaces (e.g., glass slides, silicon wafers).

Core Concepts:

The functionalization process involves the formation of a self-assembled monolayer (SAM) of an organosilane derivative of this compound on a hydroxylated surface.[5] SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a method to precisely control surface properties. The terminal alkyne groups of the SAM are then available for subsequent covalent modification via CuAAC.

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon Dioxide Surfaces)

A pristine and hydroxylated surface is crucial for the formation of a uniform and high-quality SAM.

Materials:

-

Silicon or glass substrates (e.g., microscope slides, silicon wafers)

-

Acetone (B3395972) (ACS grade)

-

Isopropyl alcohol (IPA, ACS grade)

-

Sulfuric acid (H₂SO₄, concentrated)

-

30% Hydrogen peroxide (H₂O₂)

-

High-purity nitrogen gas

-

Deionized (DI) water (18.2 MΩ·cm)

-

Sonicator

-

Oxygen plasma cleaner (alternative to piranha solution)

Procedure:

-

Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes to remove organic residues.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (Hydroxylation):

-

Piranha Solution Method (Caution: Extremely Corrosive): In a designated fume hood, prepare piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio. Submerge the cleaned substrates in the piranha solution for 30 minutes.

-

Oxygen Plasma Method (Safer Alternative): Place the cleaned substrates in an oxygen plasma cleaner and treat for 5 minutes.

-

-

Rinsing and Drying: Thoroughly rinse the activated substrates with copious amounts of DI water and then dry them under a stream of high-purity nitrogen. The substrates should be used immediately for functionalization.

Protocol 2: Surface Functionalization with an this compound Analog

This protocol uses (11-ethynyldodecyl)trichlorosilane, a derivative of this compound, to form a self-assembled monolayer.

Materials:

-

(11-ethynyldodecyl)trichlorosilane

-

Anhydrous toluene

-

Activated silicon dioxide substrates

-

Inert atmosphere glovebox or Schlenk line

-

Toluene, acetone, and isopropanol (B130326) for rinsing

Procedure:

-

Silane (B1218182) Solution Preparation: Inside an inert atmosphere glovebox, prepare a 2% (v/v) solution of (11-ethynyldodecyl)trichlorosilane in anhydrous toluene. The anhydrous conditions are critical to prevent premature polymerization of the silane.

-

Silanization: Immerse the freshly activated and dried substrates in the silane solution.

-

Incubation: Incubate the substrates for 2 hours at room temperature under an inert atmosphere.

-

Rinsing: Remove the substrates from the silane solution and rinse them sequentially with toluene, acetone, and isopropanol to remove any unbound silane.

-

Curing: Cure the silane layer by baking the substrates at 110°C for 30 minutes.

-

Storage: Store the alkyne-functionalized substrates under an inert atmosphere until ready for use.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface

This protocol details the "clicking" of an azide-functionalized molecule onto the alkyne-terminated surface.

Materials:

-

Alkyne-functionalized substrate

-

Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin, fluorescently labeled azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand (optional but recommended)

-

Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

-

Deionized water

Procedure:

-

Prepare Reagent Solutions:

-

Molecule Solution: Dissolve the azide-functionalized molecule in a suitable buffer (e.g., PBS) to the desired concentration.

-

Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Sodium Ascorbate Solution: Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water.

-

Ligand Solution (Optional): If using a ligand like TBTA, prepare a stock solution in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

In a reaction vessel, place the alkyne-functionalized substrate.

-

Add the solution containing the azide-functionalized molecule.

-

Add the copper sulfate solution to a final concentration of 1 mM. If using a ligand, add it to the mixture (typically at a 5:1 molar ratio to copper).

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

-

Washing: Remove the substrate from the reaction solution and wash it thoroughly with the reaction buffer, followed by deionized water to remove unreacted reagents.

-

Drying: Dry the surface under a stream of nitrogen.

Data Presentation

Table 1: Surface Characterization Data

Quantitative data from surface analysis techniques are crucial for confirming successful functionalization.

| Surface Modification Step | Water Contact Angle (°) | Expected Change | N (1s) XPS Signal (atomic %) |

| Cleaned Hydroxylated Surface | < 10° | Hydrophilic | Not Applicable |

| Alkyne-Functionalized Surface | 70-90° | Increase in hydrophobicity | Not Applicable |

| After CuAAC with Azide-Molecule | Dependent on molecule | Variable | Present and quantifiable |

Note: The expected water contact angle and XPS signal will vary depending on the specific azide-containing molecule used in the CuAAC step.

Visualizations

Diagrams

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles using 11-Dodecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool in drug discovery, bioconjugation, and materials science.[3][4] The resulting triazole core is a stable and versatile scaffold found in numerous biologically active compounds.[5]